molecular formula C15H14N2O2 B030549 9-(Hydroxymethyl)acridine-10(1h)-carboxamide CAS No. 68011-71-2

9-(Hydroxymethyl)acridine-10(1h)-carboxamide

Cat. No.: B030549
CAS No.: 68011-71-2
M. Wt: 254.28 g/mol
InChI Key: LAUDUHYRZXCAJM-UHFFFAOYSA-N
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Description

9-(Hydroxymethyl)acridine-10(1h)-carboxamide is a chemical compound belonging to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Hydroxymethyl)acridine-10(1h)-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1- or 2-naphthylamines with aromatic aldehydes, followed by further reactions to introduce the hydroxymethyl and carboxamide groups . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 9-(Hydroxymethyl)acridine-10(1h)-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction reactions can modify the acridine ring or the carboxamide group.

    Substitution: Substitution reactions can introduce different functional groups onto the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-(carboxymethyl)acridine-10(1h)-carboxamide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

9-(Hydroxymethyl)acridine-10(1h)-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

  • 9-Methyl acridine
  • 9-Carboxyacridine
  • 9-Aminoacridine

Comparison: Compared to these similar compounds, 9-(Hydroxymethyl)acridine-10(1h)-carboxamide is unique due to the presence of both hydroxymethyl and carboxamide groups. These functional groups confer distinct chemical properties and reactivity, making it a versatile compound for various applications. For instance, the hydroxymethyl group enhances its solubility in water, while the carboxamide group provides additional sites for chemical modification .

Properties

IUPAC Name

9-(hydroxymethyl)-1H-acridine-10-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-5,7-8,18H,6,9H2,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRKOEWAECPINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C2C1=C(C3=CC=CC=C3N2C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987434
Record name 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68011-71-2
Record name 9-Hydroxymethyl-10-carbamoylacridan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068011712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(Hydroxymethyl)acridine-10(1H)-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Reactant of Route 2
9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Reactant of Route 3
9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Reactant of Route 4
9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Reactant of Route 5
9-(Hydroxymethyl)acridine-10(1h)-carboxamide
Reactant of Route 6
9-(Hydroxymethyl)acridine-10(1h)-carboxamide

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